Reduced Thermal Stability of cis-4-Hydroxy-L-proline-Containing Procollagen versus Normal Procollagen at Physiological Temperature
cis-4-Hydroxy-L-proline incorporation into procollagen substantially reduces thermal stability compared to normal procollagen [1]. When fibroblasts were incubated with cis-4-hydroxy-L-proline, the resulting procollagen molecules were largely in a non-triple-helical conformation at 37°C, whereas normal procollagen maintains its triple-helical conformation at this physiological temperature [1].
| Evidence Dimension | Procollagen triple-helical conformation at 37°C |
|---|---|
| Target Compound Data | Largely in a non-triple-helical conformation at 37°C |
| Comparator Or Baseline | Normal procollagen: maintains triple-helical conformation |
| Quantified Difference | Qualitative conformational disruption at 37°C; reduced thermal stability |
| Conditions | Fibroblast culture incubated with proline analog; pepsin digestion at different temperatures as enzymatic probe of conformation |
Why This Matters
This thermal stability deficit is mechanistically linked to impaired procollagen secretion and provides the basis for cis-4-hydroxy-L-proline's application as a collagen biosynthesis inhibitor in antifibrotic and anticancer research.
- [1] Jimenez S, Rosenbloom J. Decreased thermal stability of collagens containing analogs of proline or lysine. Archives of Biochemistry and Biophysics. 1974. View Source
